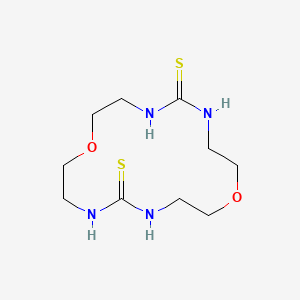
1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione
説明
1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione, also known as DATCH, is a cyclic sulfide compound that has gained attention in the scientific community for its potential applications in various fields. DATCH is a versatile compound that can be synthesized using different methods, and its unique structure allows it to exhibit different biochemical and physiological effects. In
作用機序
The mechanism of action of 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione is not fully understood, but studies have shown that it can interact with metal ions and form stable complexes. These complexes can then interact with biological molecules, such as DNA and proteins, and affect their function. This compound has also been shown to induce oxidative stress in cells, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit different biochemical and physiological effects depending on the concentration and the type of cells or organisms being studied. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In bacteria and fungi, this compound has been shown to inhibit the growth and disrupt the cell membrane. This compound has also been shown to induce oxidative stress in cells, which can lead to cell death.
実験室実験の利点と制限
One of the main advantages of using 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione in lab experiments is its versatility. This compound can form stable complexes with different metal ions, which can be used to study their interactions with biological molecules. This compound is also relatively easy to synthesize, and its yield can be improved through recrystallization. However, one of the limitations of using this compound is its stability. This compound can decompose over time, especially in the presence of light and air, which can affect the accuracy of the results.
将来の方向性
There are many potential future directions for the study of 1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione. One of the most promising directions is in the field of cancer research. Further studies are needed to understand the mechanism of action of this compound in cancer cells and to optimize its efficacy as a cancer therapy. This compound can also be studied for its potential applications in other fields, such as nanotechnology and catalysis. Additionally, further studies are needed to improve the stability of this compound and to develop better methods for its synthesis.
Conclusion:
In conclusion, this compound is a versatile compound that has gained attention in the scientific community for its potential applications in various fields. This compound can be synthesized using different methods, and its unique structure allows it to exhibit different biochemical and physiological effects. This compound has been studied extensively for its potential applications in cancer research, antibacterial and antifungal properties, and metal ion interactions. Further studies are needed to understand the mechanism of action of this compound and to optimize its efficacy in different applications.
科学的研究の応用
1,9-dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. This compound has also been studied for its antibacterial and antifungal properties, and it has shown promising results in inhibiting the growth of various bacteria and fungi.
特性
IUPAC Name |
1,9-dioxa-4,6,12,14-tetrazacyclohexadecane-5,13-dithione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2S2/c17-9-11-1-5-15-6-2-13-10(18)14-4-8-16-7-3-12-9/h1-8H2,(H2,11,12,17)(H2,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTUQKWSBLLXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC(=S)NCCOCCNC(=S)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389503 | |
| Record name | 1,9-Dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74804-39-0 | |
| Record name | 1,9-Dioxa-4,6,12,14-tetraazacyclohexadecane-5,13-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorobenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911136.png)
![3-[(cycloheptylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3911141.png)
![N-(3,4-dichlorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3911153.png)
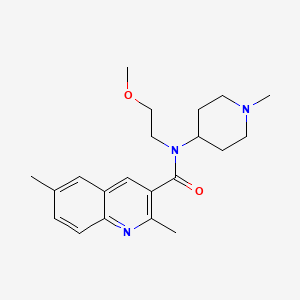
![4-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}-N-(1-methyl-1H-pyrazol-4-yl)benzamide](/img/structure/B3911170.png)
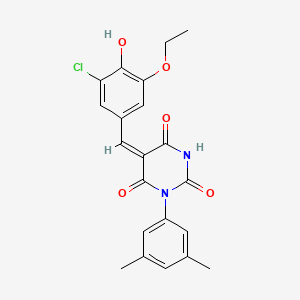
![methyl (2R*,4S*)-4-hydroxy-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine-2-carboxylate](/img/structure/B3911174.png)
![5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3911179.png)
![3,3'-[1,3-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]](/img/structure/B3911186.png)
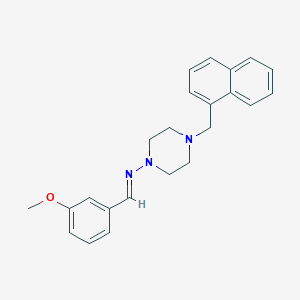
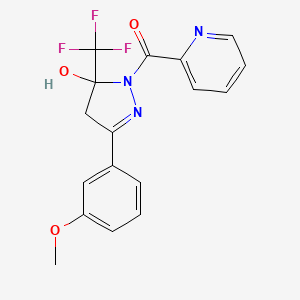
![8-[(isobutylamino)carbonyl]-1-naphthoic acid](/img/structure/B3911204.png)
![(4-bromo-2-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3911215.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(2,6-dimethoxybenzene)](/img/structure/B3911218.png)